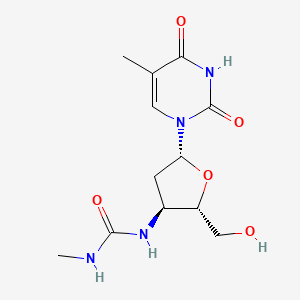

3'-(3-Methylureido)-3'-deoxythymidine

Description

However, extensive data on structurally similar nucleoside analogs, particularly 3'-azido-3'-deoxythymidine (AZT), are available. For the purpose of this article, we focus on AZT and its comparisons with related nucleoside analogs, as this aligns with the majority of the evidence.

Properties

Molecular Formula |

C12H18N4O5 |

|---|---|

Molecular Weight |

298.30 g/mol |

IUPAC Name |

1-[(2S,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]-3-methylurea |

InChI |

InChI=1S/C12H18N4O5/c1-6-4-16(12(20)15-10(6)18)9-3-7(8(5-17)21-9)14-11(19)13-2/h4,7-9,17H,3,5H2,1-2H3,(H2,13,14,19)(H,15,18,20)/t7-,8+,9+/m0/s1 |

InChI Key |

YUNZNRUTPVQUJG-DJLDLDEBSA-N |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)NC(=O)NC |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)NC(=O)NC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Nucleoside Analogs

Nucleoside analogs are critical in antiviral and anticancer therapies due to their ability to mimic natural nucleosides and interfere with replication processes. Below, we compare AZT with structurally or functionally related compounds, as detailed in the evidence.

AZT vs. 3'-Azido-2',3'-dideoxyuridine (AZddU)

- Pharmacokinetics :

A study in mice demonstrated that AZT and AZddU share similar pharmacokinetic parameters (e.g., half-life, clearance) at a 50 mg/kg dose. However, AZddU exhibited significantly higher brain penetration (brain/serum ratio: 0.234 vs. 0.064 for AZT), suggesting enhanced central nervous system (CNS) bioavailability . - Toxicity: AZT is metabolized in the liver to 3'-amino-3'-deoxythymidine (AMT), a toxic catabolite linked to bone marrow suppression.

AZT vs. Stavudine (d4T)

- Mechanism of Action :

Both AZT and stavudine are thymidine analogs that inhibit HIV-1 reverse transcriptase (RT). However, stavudine lacks the 3'-azido group, reducing its propensity to cause mitochondrial toxicity compared to AZT . - Efficacy :

In vitro studies show AZT has superior anti-HIV-1 activity (EC₅₀ = 0.004 µM) compared to stavudine (EC₅₀ = 0.03 µM) due to stronger binding affinity to RT .

AZT vs. 2',3'-Dideoxycytidine (ddC)

- Biological Effects :

While both inhibit HIV replication, ddC lacks AZT’s inhibitory effect on hemoglobin synthesis in erythroid cells. This difference highlights AZT’s unique off-target cytotoxicity in hematopoietic systems . - Metabolic Stability: ddC is primarily eliminated via renal excretion, whereas AZT undergoes hepatic glucuronidation, producing the non-toxic metabolite GAZT. This metabolic pathway contributes to AZT’s dose-dependent toxicity in the liver .

Structural and Functional Comparisons

AZT vs. Natural Thymidine

- Structural Modifications :

AZT replaces the 3'-hydroxyl group of thymidine with an azido (-N₃) moiety, enabling chain termination during DNA synthesis. This modification enhances its antiviral specificity but also increases mitochondrial DNA polymerase-γ inhibition, leading to toxicity . - Therapeutic Index :

AZT’s selectivity index (SI) for HIV-1 is ~100-fold higher than natural thymidine due to preferential incorporation by viral RT over human polymerases .

AZT vs. Hybrid Derivatives

- Phosphoramidate Prodrugs :

Phosphoramidate derivatives of AZT (e.g., compounds Ia and Ib ) exhibit enhanced selectivity against breast cancer cells (MCF-7) compared to parental AZT, with improved stability and bioavailability . - 1,4-Naphthoquinone Hybrids: Hybrids combining AZT with 1,4-naphthoquinone show dual antiviral and anticancer activity, leveraging AZT’s nucleoside backbone for targeted delivery .

Research Findings and Data Tables

Table 1: Comparative Anti-HIV Activity of Nucleoside Analogs

| Compound | EC₅₀ (µM) | Selectivity Index (SI) | Key Metabolites |

|---|---|---|---|

| AZT | 0.004 | 10,000 | AMT, GAZT |

| AZddU | 0.012 | 8,500 | AMddU, GAzddU |

| Stavudine (d4T) | 0.03 | 3,000 | d4T-TP |

| 2',3'-Dideoxycytidine | 0.1 | 1,200 | ddC-TP |

Table 2: Pharmacokinetic Parameters in Mice (50 mg/kg dose)

| Parameter | AZT | AZddU |

|---|---|---|

| Half-life (t₁/₂) | 1.2 hr | 1.3 hr |

| Clearance (CIt) | 1.38 L/hr | 1.27 L/hr |

| Brain/Serum Ratio | 0.064 | 0.234 |

Adapted from .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.